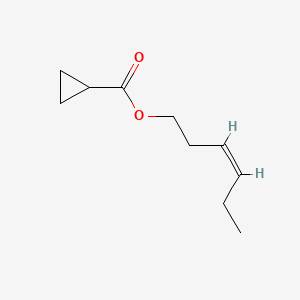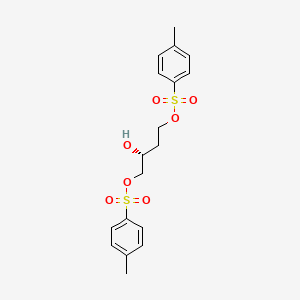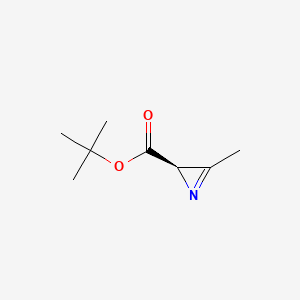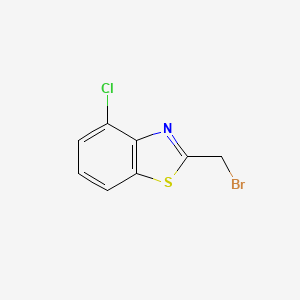![molecular formula C28H24N2O2 B576110 (E,E)-4,4'-Bis[2-(4-methoxyphenyl)ethenyl]-2,2'-bipyridine CAS No. 166827-53-8](/img/structure/B576110.png)
(E,E)-4,4'-Bis[2-(4-methoxyphenyl)ethenyl]-2,2'-bipyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E,E)-4,4'-Bis[2-(4-methoxyphenyl)ethenyl]-2,2'-bipyridine, commonly known as MPEB, is a small molecule that has gained attention in the scientific community due to its potential applications in various fields, including optoelectronics, materials science, and biomedical research.
作用机制
The mechanism of action of MPEB is not fully understood, but it is believed to interact with specific proteins and enzymes in cells, leading to changes in cellular signaling pathways and gene expression. MPEB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, MPEB may have potential as a therapeutic agent for diseases that involve aberrant gene expression, such as cancer and neurodegenerative diseases.
Biochemical and physiological effects:
MPEB has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. In cancer cells, MPEB has been shown to inhibit cell growth and induce cell death through a variety of mechanisms, including activation of caspases and inhibition of cell cycle progression. In neurodegenerative diseases, MPEB has been investigated for its potential to protect neurons against oxidative stress and inflammation.
实验室实验的优点和局限性
MPEB has several advantages for use in lab experiments, including its high yield and purity, strong fluorescence properties, and potential therapeutic applications. However, there are also some limitations to its use, including its relatively high cost and limited availability.
未来方向
There are several potential future directions for research on MPEB, including further investigation of its mechanism of action, development of new synthetic routes for MPEB and its derivatives, and exploration of its potential applications in various fields of scientific research. Additionally, MPEB could be further studied for its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases.
合成方法
MPEB can be synthesized through a series of reactions, including the Knoevenagel condensation of 4-methoxybenzaldehyde with acetylacetone, followed by the Wittig reaction with 4-methoxybenzyltriphenylphosphonium chloride and 2,2'-bipyridine. The resulting product is then purified through column chromatography to obtain MPEB in high yield and purity.
科学研究应用
MPEB has been studied extensively for its potential applications in various fields of scientific research. In the field of optoelectronics, MPEB has been shown to exhibit strong fluorescence properties, making it a promising candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. In materials science, MPEB has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In biomedical research, MPEB has been investigated for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.
属性
IUPAC Name |
4-[(E)-2-(4-methoxyphenyl)ethenyl]-2-[4-[(E)-2-(4-methoxyphenyl)ethenyl]pyridin-2-yl]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O2/c1-31-25-11-7-21(8-12-25)3-5-23-15-17-29-27(19-23)28-20-24(16-18-30-28)6-4-22-9-13-26(32-2)14-10-22/h3-20H,1-2H3/b5-3+,6-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYURKQGQHATLH-GGWOSOGESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC(=NC=C2)C3=NC=CC(=C3)C=CC4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=CC(=NC=C2)C3=NC=CC(=C3)/C=C/C4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

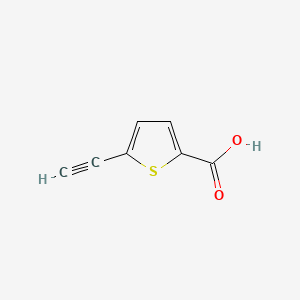
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine dihydrochloride](/img/structure/B576031.png)


![Methyl 2-aminothieno[3,2-b]pyridine-3-carboxylate](/img/structure/B576038.png)
![2H-pyrido[2,3-f][1,2,3,5]tetrazepine](/img/structure/B576041.png)
